5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxamide
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Overview
Description
5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxamide is a chemical compound with potential applications in various fields of scientific research. It is characterized by the presence of an amino group, a hydroxyethoxy group, and a carboxamide group attached to a pyrazole ring. This compound is of interest due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carbonitrile with appropriate reagents to convert the nitrile group to a carboxamide group . The reaction conditions typically involve the use of a suitable solvent, such as dimethylformamide, and a catalyst, such as triethylamine, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the carboxamide group to other functional groups, such as amines.
Substitution: The amino and hydroxyethoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carbonitrile: This compound is structurally similar but contains a nitrile group instead of a carboxamide group.
5-amino-3-(2-hydroxyethoxy)-methylpyrazolo[4,3-d]pyrimidin-7(6H)-one: An analogue with a different ring structure and potential antiviral properties.
Uniqueness
5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O3/c7-4-3(5(8)12)6(10-9-4)13-2-1-11/h11H,1-2H2,(H2,8,12)(H3,7,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIFRDFYEGKKNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC1=C(C(=NN1)N)C(=O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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